

# Independent validation of the AHFIRM trial's mortality reduction findings

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Review of the AHFIRM Trial's Mortality Reduction Findings

The AHFIRM trial, a Phase 2b study, investigated the efficacy of **larsucosterol** in patients with severe alcohol-associated hepatitis. While the trial did not meet its primary endpoint for the overall population, a subgroup analysis of patients from the United States showed a statistically significant reduction in mortality. This guide provides a detailed overview of the AHFIRM trial's findings, methodologies, and the proposed mechanism of the drug.

## **Quantitative Data Summary**

The following tables summarize the key mortality and clinical outcome data from the AHFIRM trial.

Table 1: 90-Day Mortality and Liver Transplantation Outcomes (Overall Population)



| Outcome                                                | Placebo + Standard<br>of Care (n=103) | Larsucosterol 30<br>mg (n=102) | Larsucosterol 90<br>mg (n=102)   |
|--------------------------------------------------------|---------------------------------------|--------------------------------|----------------------------------|
| Mortality or Liver<br>Transplant (Primary<br>Endpoint) | Not Statistically<br>Significant      | Not Statistically Significant  | Not Statistically<br>Significant |
| Win Probability Difference vs. Placebo                 | -                                     | 0.078 (p=0.196)[1]             | 0.039 (p=0.533)[1]               |
| 90-Day Mortality (Key<br>Secondary Endpoint)           | 21 deaths[2]                          | 15 deaths[1]                   | 17 deaths[1]                     |
| Mortality Reduction vs. Placebo                        | -                                     | 41% (p=0.070)[3][4]            | 35% (p=0.126)[3][4]              |
| Liver Transplants                                      | 4[1][2]                               | 6[1]                           | 9[1]                             |

Table 2: 90-Day Mortality in U.S. Patients (Subgroup Analysis)

| Outcome                                   | Placebo + Standard of Care | Larsucosterol 30<br>mg | Larsucosterol 90<br>mg |
|-------------------------------------------|----------------------------|------------------------|------------------------|
| 90-Day Mortality<br>Reduction vs. Placebo | -                          | 57% (p=0.014)[3][4]    | 58% (p=0.008)[3][4]    |

## **Experimental Protocols**

The AHFIRM trial was a Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.[2][5]

- Patient Population: The trial enrolled 307 patients with severe alcohol-associated hepatitis (AH).[3][5]
- Treatment Arms: Participants were randomly assigned to one of three groups:
  - Larsucosterol 30 mg administered intravenously.[2]
  - Larsucosterol 90 mg administered intravenously.[2]



- Placebo administered intravenously.[2]
- Standard of Care: All patients in all arms received supportive care as determined by the investigators.[2] Some investigators could also administer methylprednisolone capsules at their discretion.
- Dosing Regimen: A second dose was administered if the patient remained hospitalized after
   72 hours.[2]
- Primary Endpoint: The primary endpoint was the reduction in mortality or liver transplantation at 90 days, analyzed using a hierarchical assessment to calculate a win probability.[3][5]
- Key Secondary Endpoint: The key secondary endpoint was mortality at 90 days.[2][3]

## **Visualizations**

The following diagrams illustrate the experimental workflow of the AHFIRM trial and the proposed signaling pathway of **larsucosterol**.





Click to download full resolution via product page

AHFIRM Trial Experimental Workflow





Click to download full resolution via product page

#### Proposed Signaling Pathway of Larsucosterol

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. hcplive.com [hcplive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. durect.com [durect.com]
- 4. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcoholassociated hepatitis [clival.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- To cite this document: BenchChem. [Independent validation of the AHFIRM trial's mortality reduction findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249866#independent-validation-of-the-ahfirm-trial-s-mortality-reduction-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





